A Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine: A Versatile Scaffold in Neuropharmacological Research
A Technical Guide to 2-Morpholin-4-yl-1-phenylethylamine: A Versatile Scaffold in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholin-4-yl-1-phenylethylamine, a derivative of the endogenous trace amine phenethylamine, is a compound of significant interest in medicinal chemistry and neuropharmacology. Its unique structure, incorporating a morpholine ring, positions it as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, potential applications, and the scientific rationale for its use in drug discovery and development.
It is crucial to distinguish 2-Morpholin-4-yl-1-phenylethylamine from its isomer, 2-Morpholin-4-yl-2-phenylethylamine. While both are relevant in neuropharmacological research, their distinct structures impart different physicochemical and biological properties. This guide will focus on the former, with the understanding that the strategic placement of the morpholine and phenyl groups is a key determinant of its biological activity.
Core Compound Identification
| Identifier | Value | Source |
| CAS Number | 38060-08-1 | [2][3][4] |
| Molecular Formula | C₁₂H₁₈N₂O | [2][4] |
| Synonyms | 2-(4-morpholinyl)-1-phenylethylamine |
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Weight | 206.29 g/mol | [3] |
| Appearance | Yellowish liquid to White to Yellow Solid | [3] |
| Boiling Point | 143-152 °C | [3] |
| Storage Conditions | 0-8 °C | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
Safety Information:
| Hazard Statement | Code |
| Toxic if swallowed | H301 |
| Signal Word | Danger |
| Pictogram | Skull and Crossbones |
Note: This information is based on available safety data sheets and should be supplemented with a comprehensive risk assessment before handling.
The Scientific Rationale: A Chemist's Perspective
The therapeutic potential of 2-Morpholin-4-yl-1-phenylethylamine stems from the synergistic combination of its core phenethylamine structure and the appended morpholine ring.
The Phenethylamine Backbone: A Gateway to the CNS
The parent compound, 2-phenylethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[5] Its derivatives are known to interact with a variety of monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin. This interaction can occur through several mechanisms, such as:
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Receptor Binding: Direct interaction with G-protein coupled receptors (GPCRs) like dopamine and adrenergic receptors.[6]
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Transporter Inhibition: Blocking the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.
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Enzyme Inhibition: Inhibiting enzymes like monoamine oxidase (MAO), which are responsible for the degradation of neurotransmitters.
The phenethylamine scaffold provides the foundational structure for entry into the complex signaling pathways of the brain.
The Morpholine Moiety: Enhancing "Drug-Likeness"
The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The morpholine group can:
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Increase Aqueous Solubility: The polar nature of the morpholine ring can enhance the solubility of the molecule, which is often a prerequisite for good bioavailability.
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Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of the drug in the body.
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Modulate Receptor Interactions: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets.
This strategic addition transforms the basic phenethylamine structure into a more "drug-like" molecule with potentially enhanced efficacy and a more favorable safety profile.
Potential Therapeutic Applications in Neurological Disorders
The structural features of 2-Morpholin-4-yl-1-phenylethylamine make it a promising candidate for the development of drugs targeting a range of neurological and psychiatric conditions.
Antidepressant and Anxiolytic Potential
Given the role of monoaminergic systems in the pathophysiology of depression and anxiety, compounds that can modulate these systems are of significant therapeutic interest. Researchers have explored the use of 2-Morpholin-4-yl-1-phenylethylamine in the development of novel antidepressants and anxiolytics.[1] Its ability to interact with specific receptors in the brain positions it as a promising candidate for further exploration in medicinal chemistry.[1]
Neurodegenerative Diseases
While direct evidence is limited, the broader class of phenethylamine derivatives has been investigated for its potential role in neurodegenerative disorders. Further research into 2-Morpholin-4-yl-1-phenylethylamine could explore its potential to modulate pathways implicated in conditions such as Parkinson's and Alzheimer's disease.
Experimental Workflow: Synthesis and Characterization
The synthesis of 2-Morpholin-4-yl-1-phenylethylamine can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below.
Caption: A potential synthetic route to 2-Morpholin-4-yl-1-phenylethylamine.
Protocol:
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Ring-opening of Styrene Oxide: Styrene oxide is reacted with morpholine in a suitable solvent, such as isopropanol, to yield 2-morpholino-1-phenylethanol. This reaction is typically carried out at elevated temperatures.
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Azidation: The hydroxyl group of 2-morpholino-1-phenylethanol is converted to an azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Reduction of the Azide: The resulting azide is then reduced to the primary amine to yield the final product, 2-Morpholin-4-yl-1-phenylethylamine. A common method for this reduction is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
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High-Performance Liquid Chromatography (HPLC): To assess purity.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Future Directions and Conclusion
2-Morpholin-4-yl-1-phenylethylamine represents a versatile chemical scaffold with significant potential in the field of neuropharmacology. Its favorable physicochemical properties and the established biological activities of its parent structures make it an attractive starting point for the design and synthesis of novel drug candidates.
Future research should focus on elucidating the specific pharmacological profile of this compound, including its receptor binding affinities, functional activity at various targets, and in vivo efficacy in animal models of neurological disorders. A deeper understanding of its mechanism of action will be crucial for unlocking its full therapeutic potential. As a key building block, it will continue to be a valuable tool for medicinal chemists and drug discovery scientists working to develop the next generation of treatments for CNS disorders.
References
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Chem-Impex International. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]
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Chem-Impex International. (n.d.). 2-Morfolin-4-il-1-feniletilamina. Retrieved from [Link]
- Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
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American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]
